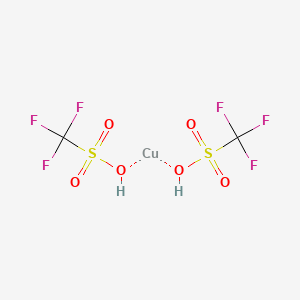
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
Ph3P+CH2CH2O+HBr→Ph3PCH2CH2OH+Br−
The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the product through recrystallization and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate biochemical pathways by acting as a ligand or inhibitor, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide is unique due to its hydroxyl functional group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C20H21BrOP+ |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |
InChI Key |
QZJOQNHOOVSESC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















